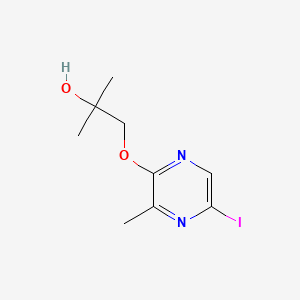![molecular formula C9H13N3 B13683041 2-[(2-methylphenyl)methyl]guanidine CAS No. 46053-91-2](/img/structure/B13683041.png)
2-[(2-methylphenyl)methyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-methylphenyl)methyl]guanidine, also known as N,N’-bis(2-methylphenyl)guanidine, is a compound with the molecular formula C15H17N3. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenyl)methyl]guanidine typically involves the reaction of 2-methylbenzylamine with cyanamide under specific conditions. One common method includes the use of catalytic amounts of scandium(III) triflate in water, which facilitates the guanylation of the amine . Another approach involves the use of copper-catalyzed three-component synthesis, where cyanamides, arylboronic acids, and amines react in the presence of potassium carbonate and copper(II) chloride dihydrate .
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs large-scale catalytic processes. These methods may involve the use of transition metal catalysts to enhance the efficiency and yield of the reactions . The choice of catalyst and reaction conditions can significantly impact the overall production cost and environmental footprint.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-methylphenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines .
Applications De Recherche Scientifique
2-[(2-methylphenyl)methyl]guanidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(2-methylphenyl)methyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. It can enhance the release of acetylcholine following a nerve impulse, slow the rates of depolarization and repolarization of muscle cell membranes, and bind to DNA minor grooves . These interactions are mediated by its high basicity and ability to form hydrogen bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other guanidine derivatives such as:
- N,N’-bis(2-methylphenyl)guanidine
- 1,3-di-o-tolylguanidine
- Diorthotolylguanidine
Uniqueness
2-[(2-methylphenyl)methyl]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its high basicity make it particularly valuable in various applications .
Propriétés
Numéro CAS |
46053-91-2 |
|---|---|
Formule moléculaire |
C9H13N3 |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-[(2-methylphenyl)methyl]guanidine |
InChI |
InChI=1S/C9H13N3/c1-7-4-2-3-5-8(7)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) |
Clé InChI |
LGGPGRCUXWQIDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CN=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



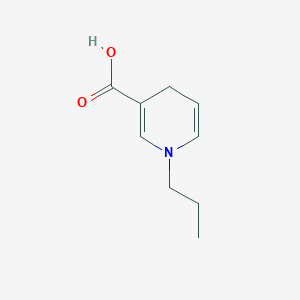
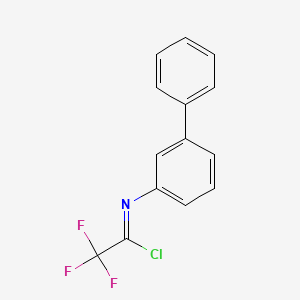

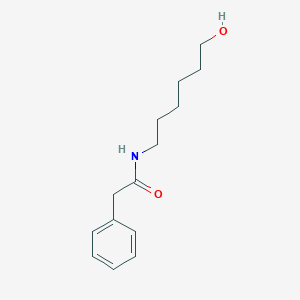

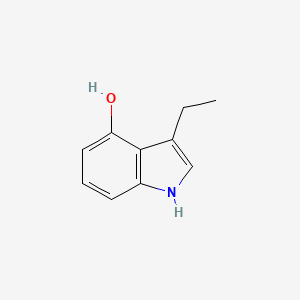
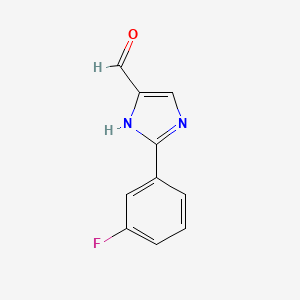
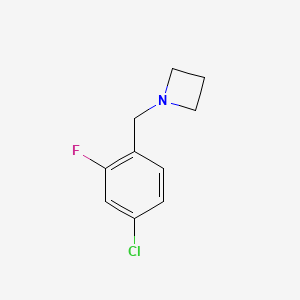

![2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13683022.png)
![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
